molecular formula C12H14N2 B8680463 5-Amino-3-propylisoquinoline

5-Amino-3-propylisoquinoline

Cat. No.: B8680463
M. Wt: 186.25 g/mol
InChI Key: SSIPWNMRZDPBHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-3-propylisoquinoline is a heterocyclic aromatic compound featuring an isoquinoline backbone substituted with an amino group at position 5 and a propyl group at position 2. The synthesis of such compounds often involves Buchwald–Hartwig amination or nucleophilic aromatic substitution, as seen in related scaffolds (e.g., microwave-assisted coupling for amino group introduction) .

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

3-propylisoquinolin-5-amine

InChI

InChI=1S/C12H14N2/c1-2-4-10-7-11-9(8-14-10)5-3-6-12(11)13/h3,5-8H,2,4,13H2,1H3

InChI Key

SSIPWNMRZDPBHH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=CC=C2N)C=N1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Substituents Key Functional Groups Molecular Formula Molecular Weight (g/mol)
5-Amino-3-propylisoquinoline Isoquinoline 5-NH₂, 3-propyl Amino, alkyl C₁₂H₁₄N₂ 186.25
5-Amino-2-cyclopropylisoindoline-1,3-dione Isoindoline-dione 5-NH₂, 2-cyclopropyl Amino, cyclopropane, dione C₁₁H₁₀N₂O₂ 202.21
Methyl 2-aminoquinoline-3-carboxylate Quinoline 2-NH₂, 3-COOCH₃ Amino, ester C₁₁H₁₀N₂O₂ 202.21
5-Amino-3-pyridinecarboxylic acid Pyridine 5-NH₂, 3-COOH Amino, carboxylic acid C₆H₆N₂O₂ 138.12

Key Observations :

  • Core Structure Influence: Isoquinoline and quinoline derivatives exhibit stronger aromatic π-π stacking than pyridine analogs, impacting binding affinity in biological targets .
  • Substituent Effects: The propyl group in this compound increases hydrophobicity compared to the cyclopropyl group in isoindoline-dione derivatives, which may reduce aqueous solubility but enhance lipid bilayer penetration .

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